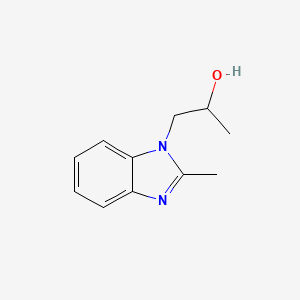
1-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methyl-1H-benzimidazol-1-yl)-2-propanol is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . This particular compound features a benzimidazole ring substituted with a methyl group and a propanol side chain, making it a versatile molecule for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Methyl-1H-benzimidazol-1-yl)-2-propanol can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization to form the benzimidazole ring . The methyl group can be introduced via alkylation reactions, and the propanol side chain can be added through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
化学反应分析
Types of Reactions: 1-(2-Methyl-1H-benzimidazol-1-yl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the benzimidazole ring or the propanol side chain.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
科学研究应用
1-(2-Methyl-1H-benzimidazol-1-yl)-2-propanol has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research explores its potential as a therapeutic agent for treating infections, cancer, and inflammatory diseases.
作用机制
The mechanism by which 1-(2-methyl-1H-benzimidazol-1-yl)-2-propanol exerts its effects involves interactions with various molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. The propanol side chain may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems . Specific pathways affected include inhibition of microbial enzymes, disruption of cancer cell proliferation, and modulation of inflammatory responses .
相似化合物的比较
2-Methylbenzimidazole: Lacks the propanol side chain, making it less versatile in certain applications.
1H-Benzimidazole-2-propanol: Similar structure but without the methyl group, affecting its pharmacological profile.
2-Phenylbenzimidazole: Features a phenyl group instead of a methyl group, altering its chemical reactivity and biological activity.
Uniqueness: 1-(2-Methyl-1H-benzimidazol-1-yl)-2-propanol stands out due to its unique combination of a methyl-substituted benzimidazole ring and a propanol side chain. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its utility in various research and industrial applications .
属性
IUPAC Name |
1-(2-methylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(14)7-13-9(2)12-10-5-3-4-6-11(10)13/h3-6,8,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWCXCQWTQSOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













